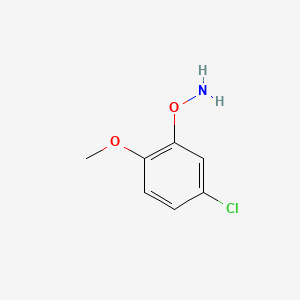![molecular formula C8H5Cl2N3 B13697721 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine](/img/structure/B13697721.png)
1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine is a heterocyclic compound with the molecular formula C8H5Cl2N3. It is characterized by a pyrido[3,4-d]pyridazine core structure, which is a fused ring system containing nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of methyl 5-bromo-2-methoxyisonicotinate as a starting material. This compound undergoes several steps, including nucleophilic aromatic substitution (SNAr) reactions, to yield the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for efficiency and scalability. The process involves the preparation of key intermediates, such as 4-methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one, followed by further reactions to obtain this compound. The reaction conditions are carefully controlled to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution (SNAr): This reaction involves the substitution of chlorine atoms with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Stille or Suzuki coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted pyridazines, pyridazinones, and other heterocyclic compounds with potential biological activity .
Aplicaciones Científicas De Investigación
1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and other diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological studies to understand the interaction of heterocyclic compounds with biological targets.
Mecanismo De Acción
The mechanism of action of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparación Con Compuestos Similares
Similar Compounds
4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline): This compound shares a similar pyridazine core but has different substituents, leading to distinct properties and applications.
1,4-Dichloro-7-methylpyrrolo[3,2-d]pyridazine: Another compound with a similar core structure but different functional groups.
Uniqueness
1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its dichloro and methyl groups make it a versatile intermediate for further functionalization and derivatization .
Propiedades
Fórmula molecular |
C8H5Cl2N3 |
|---|---|
Peso molecular |
214.05 g/mol |
Nombre IUPAC |
1,7-dichloro-4-methylpyrido[3,4-d]pyridazine |
InChI |
InChI=1S/C8H5Cl2N3/c1-4-6-3-11-7(9)2-5(6)8(10)13-12-4/h2-3H,1H3 |
Clave InChI |
FMRFVRJBSXPUOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(C2=CC(=NC=C12)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide](/img/structure/B13697644.png)
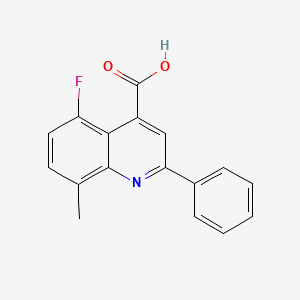

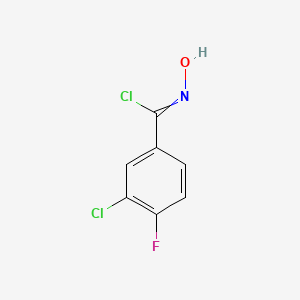

![7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine](/img/structure/B13697675.png)
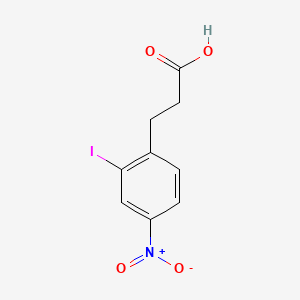
![2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13697684.png)
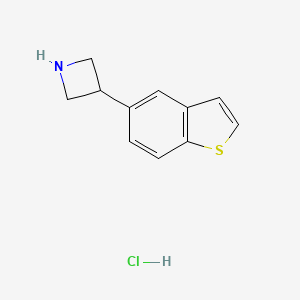
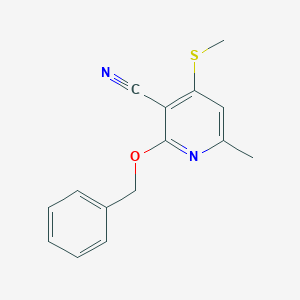

![4-Chloro-6-methyl-1h-imidazo[4,5-c]pyridine](/img/structure/B13697715.png)

